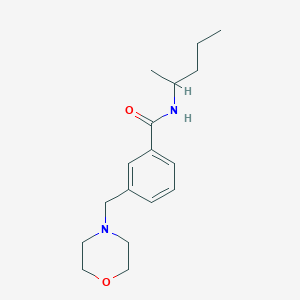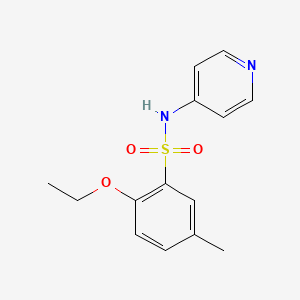![molecular formula C20H21N3O4S3 B6128221 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE](/img/structure/B6128221.png)
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE is a complex organic compound that features a benzothiazole ring, an imidazolidinyl group, and a phenylsulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base.
Formation of the Imidazolidinyl Group: The imidazolidinyl group is synthesized by the reaction of ethylenediamine with a suitable aldehyde or ketone.
Sulfonylation: The phenylsulfonyl group is introduced by reacting the imidazolidinyl intermediate with benzenesulfonyl chloride in the presence of a base.
Final Coupling: The final compound is obtained by coupling the benzothiazole and imidazolidinyl intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of advanced materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The benzothiazole ring and the sulfonyl group are crucial for this binding interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE
- **2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(METHYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE
Uniqueness
The presence of the ethoxy group in the benzothiazole ring and the phenylsulfonyl group in the imidazolidinyl moiety makes 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE unique. These groups contribute to its specific chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S3/c1-2-27-15-8-9-17-18(12-15)29-20(21-17)28-13-19(24)22-10-11-23(14-22)30(25,26)16-6-4-3-5-7-16/h3-9,12H,2,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGYAYWCFAYFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCN(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B6128139.png)
![2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B6128145.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-ethynylbenzoyl)-N-methyl-3-piperidinamine](/img/structure/B6128148.png)
![N-(oxolan-2-ylmethyl)-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6128162.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6128175.png)
![3-Ethyl-4-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]piperazin-2-one](/img/structure/B6128179.png)
![N-[(2Z)-4-methyl-3-{6-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]hexyl}-1,3-thiazol-2(3H)-ylidene]aniline dihydrobromide](/img/structure/B6128182.png)

![2-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B6128207.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6128212.png)
![N-methyl-5-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6128213.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6128235.png)
